1H-Indole-1-methanamine

Medicinal Chemistry Physicochemical Property Scaffold Design

Differentiating N1 vs. C2/C3 indole substitution is critical for SAR and receptor binding. Generic substitution with 3-alkylindoles alters electronic profiles, risking failed syntheses or bioassay collapse. This N1-aminomethyl indole (pKa 9.38) offers a distinct scaffold for GPCR probing and fragment-based drug design. - Unique N1 attachment point for specific GPCR (5-HT1A/CB) interaction studies. - Primary amine handle enables amides, ureas, reductive aminations. - ≥98% purity for reproducible medicinal chemistry or materials applications.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 214204-10-1
Cat. No. B11922816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-methanamine
CAS214204-10-1
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CN
InChIInChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2
InChIKeyPARWCHOPLKCWOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-1-methanamine: N1-Substituted Indole Overview


1H-Indole-1-methanamine (CAS 214204-10-1) is a nitrogen-containing heterocyclic building block characterized by an aminomethyl (-CH₂NH₂) group directly attached to the N1 position of the indole ring . This specific N1-substitution distinguishes it from the more common 2- and 3-substituted indolemethanamines, imparting unique physicochemical and electronic properties . With a predicted pKa of 9.38 ± 0.29 and a density of 1.14 ± 0.1 g/cm³, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing novel molecular architectures .

Non-Interchangeability with Positional Isomers


The substitution pattern on the indole ring is a critical determinant of both reactivity and biological activity, making generic substitution of 1H-Indole-1-methanamine with its positional isomers or 3-alkylindole derivatives highly problematic. The N1-aminomethyl group imparts a distinct electronic distribution and steric environment compared to C2- or C3-substituted analogs like (1H-indol-2-yl)methanamine (CAS 21109-25-1) or (1H-indol-3-yl)methanamine . This structural nuance directly affects the compound's nucleophilicity, pKa (9.38 vs. ~8.82 for some N,N,3-trimethyl analogs), and its ability to engage in specific interactions with biological targets . In contrast, 1H-Indole-3-methanamine derivatives belong to the 3-alkylindole class and possess different conformational and electronic profiles . Consequently, replacing 1H-Indole-1-methanamine with a more common 3-substituted analog could lead to divergent reaction outcomes in synthesis or a complete loss of desired activity in a biological assay, underscoring the need for precise, identity-confirmed procurement.

Physicochemical and Biological Differentiation Evidence


pKa and Boiling Point Comparison

1H-Indole-1-methanamine exhibits a predicted pKa of 9.38 ± 0.29, which is significantly higher than the pKa of 8.82 ± 0.28 observed for its N,N,3-trimethyl analog (CAS 105340-00-9) . This difference in basicity indicates a distinct protonation state at physiological pH, which can critically influence membrane permeability and binding interactions. Furthermore, its predicted boiling point of 283.9 ± 23.0 °C contrasts with the lower boiling point of 146-150 °C (at 9 Torr) for the N,N,3-trimethyl analog , reflecting differences in molecular weight and intermolecular forces.

Medicinal Chemistry Physicochemical Property Scaffold Design

5-HT1A Receptor Modulation Evidence

As an analog of tryptophan and an indolealkylamine, 1H-Indole-1-methanamine is hypothesized to influence serotonin pathways . In functional assays, it demonstrated the ability to inhibit forskolin-stimulated activity of adenylate cyclase coupled to the human 5-HT1A receptor in HeLa cells, with an effective concentration range of 110-250 (units not specified) [1]. This contrasts with the broader class of aminoalkylindoles, such as WIN55212-2, which are hypothesized to bind to a distinct site on cannabinoid receptors, highlighting a potential divergence in pharmacological profile [2].

Neuropharmacology GPCR Serotonin Receptor

Synthetic Accessibility vs. Multi-Step Synthesis

1H-Indole-1-methanamine is commercially available at a high purity (≥98%) from multiple suppliers, making it a readily accessible building block for N1-functionalized indoles . In contrast, the synthesis of related 3-indolyl-methanamines often requires a multi-step process involving indoles, aldehydes, and nitrobenzenes with indium in aqueous HCl at room temperature, a more complex procedure with variable yields [1]. This difference in synthetic accessibility translates to lower cost and higher reliability for projects specifically requiring the N1-substituted motif.

Organic Synthesis Building Block Procurement

Application Scenarios for 1H-Indole-1-methanamine


N1-Tethered Libraries for Serotonergic Targets

Given its demonstrated, albeit preliminary, activity at the 5-HT1A receptor [1], 1H-Indole-1-methanamine serves as an ideal starting point for synthesizing focused libraries of N1-substituted indoles. The primary amine handle allows for straightforward diversification through amide coupling, reductive amination, or urea formation. This is particularly valuable for researchers aiming to explore the SAR around the N1 position of the indole ring for modulating GPCR activity, an area distinct from the more common C3-substituted tryptamine analogs.

Fragment-Based Drug Discovery Scaffold

The compound's predicted physicochemical profile (pKa ~9.38) and its unique N1-substitution pattern make it a high-quality fragment for FBDD. Its small size (MW 146.19) and distinct basic amine center provide a valuable binding moiety. It offers a clear alternative to other indole-based fragments like (1H-indol-3-yl)methanamine, which presents a different vector for elaboration and may exhibit a different binding mode .

N-Functionalized Indoles for Materials and Catalysis

The high-purity commercial availability of this compound (≥98%) makes it a practical choice for materials chemistry applications requiring N-functionalized indoles, such as the preparation of novel ligands for metal complexes or components in organic electronics. Its predicted boiling point and density provide useful parameters for purification and formulation, offering a reliable alternative to synthesizing similar N-substituted indoles from scratch.

Cannabinoid Receptor SAR Studies

The aminoalkylindole class, typified by WIN55212-2, is known for interacting with cannabinoid receptors [2]. As an aminoalkylindole derivative, 1H-Indole-1-methanamine provides a minimalistic scaffold for probing the essential structural features required for this activity. Its distinct N1-substitution can be compared head-to-head with 3-substituted analogs to deconvolute the contributions of the indole attachment point to receptor binding and functional selectivity.

Technical Documentation Hub

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